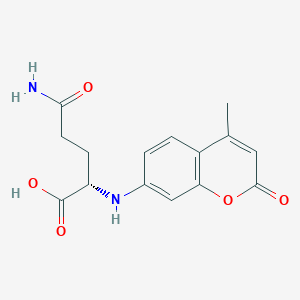

H-Glu(amc)-OH

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of H-Glu(amc)-OH typically involves the coupling of L-glutamic acid with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxyl group of L-glutamic acid, followed by its reaction with the amine group of 7-amido-4-methylcoumarin .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves multiple steps of deprotection and coupling reactions, followed by purification using chromatographic techniques .

化学反応の分析

Types of Reactions: H-Glu(amc)-OH primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for aminopeptidase A, which cleaves the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin .

Common Reagents and Conditions: The enzymatic reactions involving this compound are typically carried out in buffered solutions at physiological pH. Common reagents include aminopeptidase A and various buffer systems to maintain the optimal pH for enzyme activity .

Major Products Formed: The primary product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property is utilized in various biochemical assays to measure enzyme activity .

科学的研究の応用

Biochemistry

H-Glu(amc)-OH is extensively used in enzyme assays to study the activity of aminopeptidase A and related enzymes. Its fluorogenic properties allow for sensitive detection of enzymatic activity, making it a valuable tool in biochemical research.

Neuroscience

In neuroscience, this compound is employed to investigate the role of aminopeptidases in neurodegenerative diseases. For example, studies have shown its effectiveness in measuring enzyme activity related to Alzheimer's disease, providing insights into the mechanisms of neurodegeneration.

Pharmacology

The compound plays a crucial role in drug discovery and development. It is used to screen for inhibitors of aminopeptidase A, which may have therapeutic potential in treating various conditions, including hypertension and neurodegenerative diseases.

Industrial Applications

This compound is also utilized in quality control processes within industrial settings to ensure the activity of aminopeptidase enzymes.

Case Study 1: Dipeptidyl Peptidase-4 Inhibition

In a study evaluating flavonoids for their inhibitory effects on Dipeptidyl Peptidase-4 (DPP-4), this compound was utilized as a substrate. The findings indicated that certain flavonoids significantly inhibited DPP-4 activity, demonstrating the compound's utility in screening potential therapeutic agents.

Case Study 2: Alzheimer’s Disease Research

In research focused on Alzheimer's disease mechanisms, this compound was used to measure enzymatic activity related to neurodegeneration at concentrations of 200 μM. This highlighted its relevance in understanding disease pathology and potential therapeutic targets.

作用機序

The mechanism of action of H-Glu(amc)-OH involves its cleavage by aminopeptidase A. The enzyme recognizes the glutamic acid moiety and cleaves the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin. This reaction is highly specific and occurs under physiological conditions, making it a valuable tool for studying enzyme activity .

類似化合物との比較

H-Glu(amc)-OH can be compared with other similar compounds used as substrates for aminopeptidases:

H-Glu-pNA: This compound releases p-nitroaniline upon cleavage, which can be detected spectrophotometrically.

H-Glu-AMC: Similar to this compound, this compound releases a fluorescent product upon enzymatic cleavage.

The uniqueness of this compound lies in its strong fluorescence, which allows for highly sensitive detection of enzyme activity in various assays .

生物活性

H-Glu(amc)-OH, also known as This compound , is a synthetic derivative of glutamic acid that incorporates the fluorogenic moiety 7-amino-4-methylcoumarin (AMC). This compound is primarily utilized in biochemical assays to study proteolytic enzymes and their activities due to its ability to emit fluorescence upon cleavage. Its biological activity is significant in various research fields, particularly in enzymology and neurobiology.

- Molecular Formula : C₁₅H₁₆N₂O₄

- Molecular Weight : 304.30 g/mol

- Structure : this compound consists of a glutamic acid backbone with an AMC group attached, which serves as a fluorescent reporter group.

Enzymatic Assays

This compound is extensively used in enzymatic assays to measure the activity of proteases, particularly Dipeptidyl Peptidase-4 (DPP-4). The fluorescence generated upon substrate cleavage allows for the quantification of enzyme activity. Here are some key findings related to its biological activity:

- Protease Substrate : this compound acts as a substrate for various proteases, including DPP-4. In vitro studies have demonstrated its effectiveness in measuring enzyme kinetics through fluorescence intensity changes, which correlate with substrate cleavage rates .

- Fluorogenic Properties : The AMC group provides a robust fluorescent signal that can be quantitatively measured, making this compound an ideal candidate for high-throughput screening of enzyme inhibitors .

- Research Applications : It has been applied in studies investigating the role of proteases in disease states, such as Alzheimer's disease, where it was used to assess enzyme activity in brain tissue samples .

Case Study 1: Dipeptidyl Peptidase-4 Inhibition

In a study evaluating various flavonoids for their inhibitory effects on DPP-4, this compound was employed as a substrate. The results indicated that certain flavonoids significantly inhibited DPP-4 activity, demonstrating the utility of this compound in screening potential therapeutic agents .

Case Study 2: Alzheimer’s Disease Research

In another investigation into Alzheimer's disease mechanisms, researchers utilized this compound to measure enzymatic activity related to neurodegeneration. The compound was found effective at concentrations of 200 μM, highlighting its relevance in neurobiological research .

Research Findings Summary

特性

IUPAC Name |

(2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-13(18)5-4-11(16)15(20)21/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,18)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOAPPISZAGCAO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72669-53-5 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72669-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。